molecular formula C11H9BrN2O4 B1414011 Ethyl 4-bromo-3-cyano-2-nitrophenylacetate CAS No. 1807021-17-5

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate

Cat. No. B1414011
CAS RN: 1807021-17-5
M. Wt: 313.1 g/mol
InChI Key: UDUNTECOZSXUGA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate (EBCNPA) is a synthetic organic compound that has been used in various scientific research applications. It has a wide range of biochemical and physiological effects, making it a valuable tool for research.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate has been used in a variety of scientific research applications. It has been used as a reagent to detect the presence of amino acids, proteins, and other organic compounds. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-nitrophenylacetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of amino acids, proteins, and other organic compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
Ethyl 4-bromo-3-cyano-2-nitrophenylacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, proteins, and other organic compounds. It has also been shown to scavenge free radicals and prevent oxidative damage. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of Ethyl 4-bromo-3-cyano-2-nitrophenylacetate in lab experiments has several advantages. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, there are some limitations to its use. It is not suitable for use in large-scale experiments, as it is expensive and its effects may vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for the use of Ethyl 4-bromo-3-cyano-2-nitrophenylacetate in scientific research. It could be used to study the effects of environmental pollutants on the human body, as well as to develop new drugs to treat a variety of diseases. It could also be used to study the effects of drugs on the nervous system, and to develop new methods for detecting the presence of amino acids, proteins, and other organic compounds. Finally, it could be used to develop new methods for treating oxidative stress and inflammation.

properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(12)8(6-13)11(7)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNTECOZSXUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-2-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-3-cyano-2-nitrophenylacetate
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